molecular formula C7H4BrIN2O B3294925 4-Bromo-6-iodo-3-hydroxy (1H)indazole CAS No. 887568-51-6

4-Bromo-6-iodo-3-hydroxy (1H)indazole

Cat. No.: B3294925
CAS No.: 887568-51-6
M. Wt: 338.93 g/mol
InChI Key: VBVACSJBLJEVIJ-UHFFFAOYSA-N
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Description

4-Bromo-6-iodo-3-hydroxy (1H)indazole (CAS: 887568-93-6) is a halogenated indazole derivative with the molecular formula C₇H₄BrIN₂O and a molar mass of 338.93 g/mol . Its structure features bromine and iodine substituents at the 4- and 6-positions, respectively, and a hydroxyl group at the 3-position.

Properties

IUPAC Name

4-bromo-6-iodo-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVACSJBLJEVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-6-iodo-3-hydroxy (1H)indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and iodination of an indazole derivative. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-6-iodo-3-hydroxy (1H)indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-6-iodo-3-hydroxy (1H)indazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodo-3-hydroxy (1H)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Indazoles

6-Bromo-4-fluoro-1H-indazole (CAS: Not specified)
  • Molecular formula : C₇H₄BrFN₂
  • Key differences : Replaces the 3-hydroxy and 6-iodo groups with fluorine at the 4-position. Fluorine’s high electronegativity enhances metabolic stability and lipophilicity compared to iodine, which has greater steric bulk .
3-Bromo-4-chloro-6-methoxy (1H)indazole (CAS: 887569-99-5)
  • Molecular formula : C₈H₆BrClN₂O
  • Key differences: Substitutes the 3-hydroxy group with methoxy and introduces chlorine at the 4-position.
6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS: 887568-00-5)
  • Molecular formula : C₇H₃BrFIN₂
  • Key differences : Adds fluorine at the 4-position while retaining bromine and iodine. The dual halogenation may enhance electrophilic reactivity in cross-coupling reactions .

Nitro- and Amino-Substituted Indazoles

4-Bromo-6-nitro-1H-indazole (CAS: 885518-54-7)
  • Molecular formula : C₇H₄BrN₃O₂
  • Key differences : Replaces the 3-hydroxy and 6-iodo groups with a nitro group at the 6-position. Nitro groups are strong electron-withdrawing substituents, increasing acidity and reactivity in reduction reactions .
3-Bromo-6-fluoro-1H-indazole (CAS: 885522-04-3)
  • Molecular formula : C₇H₄BrFN₂
  • Key differences : Lacks the 3-hydroxy and 6-iodo groups, substituting fluorine at the 6-position. The absence of iodine reduces molecular weight and polarizability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Reactivity Notes
4-Bromo-6-iodo-3-hydroxy (1H)indazole 338.93 Br (4), I (6), OH (3) Moderate in polar solvents High halogen reactivity
6-Bromo-4-fluoro-1H-indazole ~229.02 Br (6), F (4) Low aqueous solubility Stable under basic conditions
4-Bromo-6-nitro-1H-indazole 257.03 Br (4), NO₂ (6) Low in water Reduces to amine derivatives
3-Bromo-4-chloro-6-methoxy (1H)indazole 261.50 Br (3), Cl (4), OMe (6) High organic solubility Methoxy resists oxidation

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-Bromo-6-iodo-3-hydroxy (1H)indazole to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) during iodination to prevent by-product formation, adjusting pH to 6–7 for hydroxyl group stabilization, and using inert atmospheres (e.g., nitrogen) to avoid oxidation. Reaction time should be monitored via TLC or HPLC to terminate at peak product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., hydroxyl proton at δ 10–12 ppm) and carbon framework. Aromatic protons and halogens (Br, I) cause distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₇H₄BrIN₂O) and isotopic patterns from bromine/iodine .
  • IR Spectroscopy : Detects O–H stretching (3200–3600 cm⁻¹) and C–Br/C–I vibrations (500–700 cm⁻¹) .

Q. How does the hydroxyl group at position 3 influence the compound’s solubility and stability?

  • Methodological Answer : The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding. However, it increases susceptibility to oxidation, requiring storage under inert conditions (argon) at –20°C. Stability studies using accelerated degradation (e.g., 40°C/75% RH) can quantify decomposition rates .

Advanced Research Questions

Q. How do bromine and iodine substituents affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Iodine’s larger atomic radius increases steric hindrance, favoring coupling at the bromine site. Electronic effects (e.g., electron-withdrawing halogens) also modulate reactivity. Computational studies (DFT) predict activation energies for different pathways. Experimental validation involves isolating intermediates via flash chromatography and characterizing with X-ray crystallography .

Q. What computational strategies predict the binding affinity of this compound with kinase targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screens against kinase ATP-binding pockets (e.g., JAK2, EGFR).
  • QSAR Models : Correlate substituent electronegativity (Br/I) with inhibitory activity using datasets from analogous indazoles .
  • MD Simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .

Q. How can competing side reactions during functionalization (e.g., nitro group introduction) be mitigated?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent nitration at position 3 .
  • Catalyst Optimization : Use Pd(OAc)₂/XPhos for selective C–H activation, minimizing overhalogenation .
  • In Situ Monitoring : Raman spectroscopy tracks nitro intermediate formation, allowing real-time adjustment of nitric acid concentration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-iodo-3-hydroxy (1H)indazole
Reactant of Route 2
4-Bromo-6-iodo-3-hydroxy (1H)indazole

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